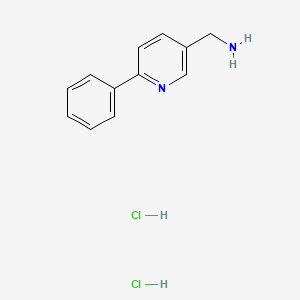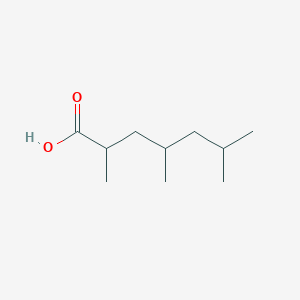
2,4,6-Trimethylheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethylheptanoic acid is an organic compound that belongs to the class of fatty acids. It is characterized by the presence of three methyl groups attached to the heptanoic acid chain at the 2nd, 4th, and 6th positions. This compound is notable for its structural uniqueness and its role in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethylheptanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis of its diastereomers. For instance, the synthesis of 3-hydroxy-2,4,6-trimethylheptanoic acid, a related compound, has been accomplished using commercially available pseudoephedrine propionamide in a six-step process with an average overall yield of 59% .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process may include macrolactonisation of heptapeptide precursors with specific reagents like PyAOP to achieve high yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trimethylheptanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,4,6-Trimethylheptanoic acid has a wide range of applications in scientific research. It is used in the synthesis of complex natural products, such as callipeltin A, which exhibits potent cytotoxicity and antiviral activity . Additionally, this compound is valuable in studying the structure-activity relationships of fatty acids and their derivatives.
In the field of biology, this compound is utilized to investigate the metabolic pathways of fatty acids and their role in cellular processes. In medicine, it serves as a building block for developing therapeutic agents targeting various diseases. Industrially, this compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,6-trimethylheptanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be metabolized through beta-oxidation, leading to the production of energy and other metabolites. The compound’s unique structure allows it to interact with enzymes and receptors involved in lipid metabolism, influencing various physiological processes .
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-2,4,6-trimethylheptanoic acid
- 2,4,6-Trimethylbenzoic acid
- Triheptanoin
Comparison: 2,4,6-Trimethylheptanoic acid is unique due to its specific methylation pattern, which distinguishes it from other similar compounds. For instance, 3-hydroxy-2,4,6-trimethylheptanoic acid contains an additional hydroxyl group, altering its chemical properties and reactivity . Triheptanoin, on the other hand, is a triglyceride form of heptanoic acid, used primarily for its metabolic benefits in treating fatty acid oxidation disorders .
Propriétés
Formule moléculaire |
C10H20O2 |
|---|---|
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2,4,6-trimethylheptanoic acid |
InChI |
InChI=1S/C10H20O2/c1-7(2)5-8(3)6-9(4)10(11)12/h7-9H,5-6H2,1-4H3,(H,11,12) |
Clé InChI |
WXAIAUODLUHUAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)CC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


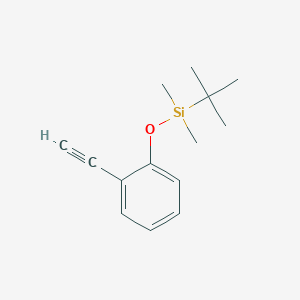
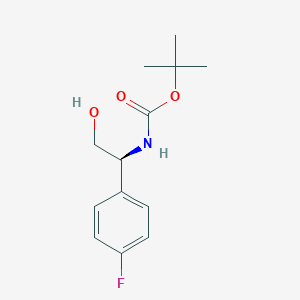


![2-{2,6-diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride](/img/structure/B13454840.png)
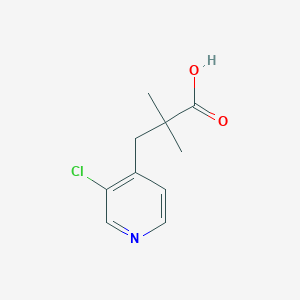
![Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13454849.png)
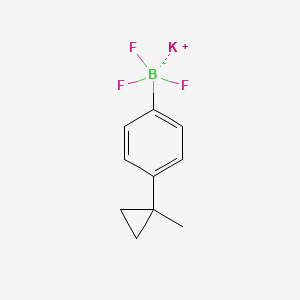
amino}phenyl)propanoic acid](/img/structure/B13454869.png)
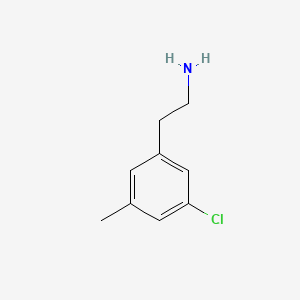

![tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate](/img/structure/B13454891.png)
